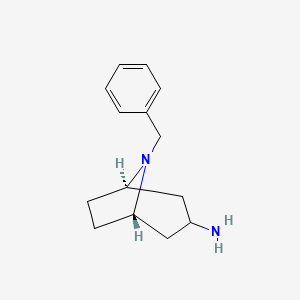

8-Benzyl-3a-amino-1aH,5aH-nortropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2/t12?,13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXPIKAEAYGPF-AGUYFDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191321 | |

| Record name | (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76272-35-0, 76272-36-1 | |

| Record name | (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-amine, 8-(phenylmethyl)-, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-endo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FK5A8SQ6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3-exo)-8-(Phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P234Y64DRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative, represents a significant scaffold in medicinal chemistry. The nortropane framework is a core structural element in a variety of biologically active molecules, including neurotransmitter reuptake inhibitors. This guide provides a comprehensive overview of the known chemical properties of this compound, outlines potential synthetic and experimental protocols based on related compounds, and discusses its potential pharmacological relevance.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a research setting.

| Property | Value | Reference |

| CAS Number | 76272-35-0 | [1] |

| Molecular Formula | C₁₄H₂₀N₂ | [1] |

| Molecular Weight | 216.32 g/mol | [1] |

| Boiling Point | 317.1 °C at 760 mmHg | [1] |

| Density | 1.082 g/cm³ | [1] |

| Vapor Pressure | 0.000393 mmHg at 25°C | [1] |

| Flash Point | 133.4 °C | [1] |

Synthesis and Characterization

Postulated Synthetic Workflow

The synthesis would likely commence from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a common precursor in nortropane chemistry. The key step involves the reductive amination of the ketone to introduce the amino group at the 3-position.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar nortropane amines.

Materials:

-

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: To a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (1 equivalent) in dichloromethane, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol) to afford the desired this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile: A Focus on Monoamine Transporters

Extensive literature searches did not yield specific quantitative data regarding the binding affinities (e.g., Kᵢ or IC₅₀ values) or the mechanism of action for this compound. However, the nortropane scaffold is a well-established pharmacophore that targets monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Therefore, it is plausible that this compound may exhibit activity at these targets.

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of this compound for monoamine transporters, a competitive radioligand binding assay would be a standard and appropriate method.

Materials:

-

Cell membrane preparations expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or a similar high-affinity ligand.

-

For SERT: [³H]Citalopram or a similar high-affinity ligand.

-

For NET: [³H]Nisoxetine or a similar high-affinity ligand.

-

-

Test compound: this compound.

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine or GBR 12909).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of a non-labeled inhibitor.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

Data Analysis: The data will be analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways: An Area for Future Investigation

As there is no available data on the biological targets of this compound, it is not possible to delineate any specific signaling pathways that it may modulate. Should future research identify this compound as an inhibitor of monoamine transporters, its mechanism of action would involve the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of dopamine, serotonin, or norepinephrine. This, in turn, would potentiate the signaling of their respective receptors.

Conclusion

This compound is a nortropane derivative with defined chemical and physical properties. While specific biological activity data is currently lacking in the public domain, its structural similarity to known monoamine transporter inhibitors suggests that this is a promising area for future investigation. The synthetic and experimental protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and pharmacological evaluation of this compound, offering a starting point for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to elucidate its precise molecular targets and mechanism of action.

References

physical and chemical characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and inferred biological characteristics of 8-Benzyl-3a-amino-1aH,5aH-nortropane. This nortropane derivative is a significant scaffold in the field of medicinal chemistry, particularly in the discovery of novel therapeutics for central nervous system (CNS) disorders. This document synthesizes available data to facilitate further research and development efforts.

Core Physical and Chemical Characteristics

This compound, also known by its systematic name (3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]octan-3-amine, is a bicyclic amine. The defining feature of this molecule is the nortropane core, which provides a rigid conformational structure, a key aspect for its interaction with biological targets. The presence of a benzyl group on the nitrogen at position 8 and an amino group at position 3 are critical for its chemical reactivity and potential pharmacological activity. It is important to distinguish between the endo (3a) and exo (3ß) stereoisomers, as stereochemistry plays a crucial role in the biological activity of nortropane derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀N₂ | [1][2][3] |

| Molecular Weight | 216.32 g/mol | [1][2][3] |

| CAS Number | 76272-35-0 (endo) | [1][2][4] |

| 76272-36-1 (exo) | [5][6] | |

| Appearance | Light yellow to light brown solid (predicted) | [2] |

| Boiling Point | 317.1 ± 35.0 °C at 760 mmHg (predicted) | [2][7] |

| Density | 1.082 ± 0.06 g/cm³ (predicted) | [2][7] |

| Vapor Pressure | 0.000393 mmHg at 25°C (predicted) | [7] |

| Flash Point | 133.4 °C (predicted) | [7] |

| pKa | 10.23 ± 0.20 (predicted) | [2] |

| LogP | 2.1407 (predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 29.26 Ų | [1] |

Experimental Protocols

While a detailed experimental protocol for the endo-isomer is not widely published, a general procedure for the synthesis of the exo-isomer, exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, has been described. This synthesis typically starts from 8-benzyl-8-azabicyclo[3.2.1]octan-3-one.

Synthesis of exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

This protocol involves a two-step process: the formation of an oxime intermediate followed by its reduction to the primary amine.

Step 1: Synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime [8]

-

A mixture of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (7.65 g, 33 mmol), hydroxylamine hydrochloride, and pyridine is heated under reflux in ethanol.

-

The reaction progress is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the reaction mixture is cooled and worked up, typically involving dilution with an aqueous basic solution (e.g., sodium carbonate), filtration, and extraction of the product into an organic solvent (e.g., dichloromethane).

-

The combined organic extracts are washed, dried, and concentrated under vacuum to yield the crude oxime.

Step 2: Reduction of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime to exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine [8]

-

The oxime intermediate (7.65 g, 33 mmol) is dissolved in a high-boiling alcohol solvent such as 1-pentanol at an elevated temperature (e.g., 120 °C).[8]

-

Sodium metal (7.6 g, 0.33 mol) is added portion-wise over a period of time (e.g., 2 hours).[8]

-

The reaction mixture is heated under reflux for several hours (e.g., 5 hours) to ensure complete reduction.[8]

-

After cooling, the reaction is quenched, typically by the slow addition of water.

-

The pH of the aqueous phase is adjusted to be acidic (e.g., with 6 M HCl) and extracted to remove any non-basic impurities.[8]

-

The aqueous layer is then made basic (pH 10) by the addition of a strong base (e.g., 5 M NaOH).[8]

-

The product is extracted into an organic solvent (e.g., ethyl acetate).[8]

-

The combined organic extracts are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo.[8]

-

The crude product is purified by column chromatography (e.g., using a 5-10% methanol in dichloromethane gradient) to afford the pure exo-amine.[8]

Biological Activity and Signaling Pathways

Specific quantitative biological data, such as binding affinities (Ki) or inhibitory concentrations (IC50) for this compound at various biological targets, are not extensively available in peer-reviewed literature. However, the broader class of 8-azabicyclo[3.2.1]octane derivatives has been widely studied for its interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to act as potent and selective inhibitors of these transporters. The nature and position of substituents on the nortropane ring significantly influence the affinity and selectivity for each transporter. The benzyl group at the N-8 position and the amino group at the C-3 position of the title compound suggest that it is likely to interact with one or more of these monoamine transporters.

The general mechanism of action for this class of compounds involves binding to the transporter protein and inhibiting the reuptake of the respective neurotransmitter (dopamine, serotonin, or norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

Caption: General mechanism of dopamine transporter (DAT) inhibition.

Experimental and Logical Workflows

The synthesis of this compound follows a logical chemical transformation sequence. The workflow diagram below outlines the key steps in the synthesis of the exo-isomer as described in the experimental protocol section.

Caption: Synthetic workflow for exo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine.

Conclusion

This compound represents a valuable molecular scaffold for the development of novel CNS-active compounds. Its rigid nortropane core and the presence of key functional groups make it a promising candidate for targeting monoamine transporters. While detailed experimental data on the final compound are limited in the public domain, the available information on its synthesis and the known pharmacology of related derivatives provide a strong foundation for future research. Further investigation is warranted to fully characterize its spectral properties and to quantify its biological activity at DAT, SERT, and NET, which will be crucial for elucidating its therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. 8-Benzyl-3α-amino-1αH,5αH-nortropane | 76272-35-0 [chemicalbook.com]

- 3. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-amine | C14H20N2 | CID 12832103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 76272-35-0|endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine|BLD Pharm [bldpharm.com]

- 5. Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, CAS No. 76272-35-0 - iChemical [ichemical.com]

- 8. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 8-Benzyl-3a-amino-1aH,5aH-nortropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 8-Benzyl-3a-amino-1aH,5aH-nortropane. Nortropane scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document consolidates available information on the synthesis, structural features, and potential biological relevance of this specific derivative, providing a valuable resource for researchers in drug discovery and development.

Molecular Structure and Stereochemistry

This compound is a derivative of nortropane, a bicyclic amine with the systematic name 8-azabicyclo[3.2.1]octane. The core structure consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing two carbon atoms and a nitrogen atom.

The stereochemistry of this molecule is precisely defined by its nomenclature:

-

8-Benzyl: A benzyl group (a phenylmethyl group) is attached to the nitrogen atom at position 8 of the nortropane ring system.

-

3a-amino: An amino group (-NH2) is attached to the carbon at position 3. The 'α' designation indicates that the substituent is on the same side of the bicyclic system as the ethano bridge (C6 and C7). In the context of the chair-like conformation of the six-membered ring, this corresponds to an axial orientation. This is also referred to as the endo position.

-

1aH,5aH: This notation specifies the stereochemistry at the bridgehead carbons (C1 and C5). The 'α' designation indicates that the hydrogen atoms at these positions are on the same side as the C3 substituent, meaning they are also in the endo orientation relative to the main six-membered ring.

Chemical Identifiers:

| Property | Value |

| CAS Number | 76272-35-0[1][2] |

| Molecular Formula | C14H20N2[1][2] |

| Molecular Weight | 216.32 g/mol [1][2] |

| Synonyms | (3-endo)-8-(phenylmethyl)-8-Azabicyclo[3.2.1]octan-3-amine, 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine[1] |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not available in the public domain. However, the synthesis can be logically inferred from established methods for preparing nortropane derivatives. A plausible synthetic route would involve the formation of the 8-benzyl-nortropan-3-one intermediate, followed by the stereoselective introduction of the amino group.

Synthesis of the 8-Benzyl-nortropan-3-one Intermediate

The Robinson-Schöpf reaction is a classic method for the synthesis of the tropane skeleton. A patent for the preparation of endo-nortropine describes the synthesis of the key intermediate, 8-benzyl-nortropan-3-one perchlorate[3].

Protocol:

-

Hydrolysis of 2,5-Dimethoxytetrahydrofuran: 2,5-Dimethoxytetrahydrofuran is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to generate succinaldehyde in situ.

-

Mannich-type Condensation: The resulting succinaldehyde is reacted with benzylamine and acetonedicarboxylic acid in an aqueous buffered solution. The pH is a critical parameter for this reaction's success.

-

Isolation of the Ketone: The resulting 8-benzyl-nortropan-3-one can be isolated, often as a salt to improve handling and purity. The patent describes the precipitation of the perchlorate salt[3].

Introduction of the 3-endo-Amino Group

The stereoselective synthesis of the 3-endo-amino group can be achieved through the reduction of an intermediate oxime or by reductive amination. The reduction of 8-benzyl-nortropan-3-one oxime is a common strategy. The choice of reducing agent is crucial for controlling the stereoselectivity.

Hypothetical Protocol for 3-endo-Amine Synthesis:

-

Oximation of the Ketone: 8-Benzyl-nortropan-3-one is reacted with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and a base (e.g., sodium acetate) to form 8-benzyl-nortropan-3-one oxime.

-

Stereoselective Reduction of the Oxime: The resulting oxime is then reduced to the primary amine. For the desired endo stereochemistry, a reducing agent that favors attack from the less hindered exo face is required. This can often be achieved with dissolving metal reductions (e.g., sodium in an alcohol like propanol or butanol) or certain catalytic hydrogenation conditions. A procedure for the synthesis of the exo-isomer using sodium in 1-pentanol has been described; modification of this protocol, for instance by using a different reducing agent, might favor the formation of the endo-isomer[4].

-

Purification: The final product would be purified by standard laboratory techniques such as column chromatography or crystallization.

Logical Flow of Synthesis:

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

Specific, experimentally determined quantitative data such as bond lengths, bond angles, or detailed NMR chemical shifts for this compound are not available in the reviewed literature. The following table provides predicted physicochemical properties.

Predicted Physicochemical Properties:

| Property | Value | Source |

| Boiling Point | 317.1 ± 35.0 °C | [1] |

| Density | 1.082 ± 0.06 g/cm³ | [1] |

| pKa | 10.23 ± 0.20 | [1] |

Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the nortropane scaffold is a well-known pharmacophore that interacts with various biological targets, most notably monoamine transporters.

Derivatives of 3-phenylnortropane are potent inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, a series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes have been synthesized and shown to have high binding affinities for the dopamine transporter. This suggests that the 3-benzylnortropane scaffold is a viable backbone for developing DAT inhibitors.

Given the structural similarities, it is plausible that this compound could also exhibit affinity for monoamine transporters. The primary amino group could potentially form different interactions within the transporter binding pocket compared to a phenyl group, leading to a unique pharmacological profile.

Potential Signaling Pathway Interaction:

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. US6191272B1 - Process for the preparation of endo-nortropine using 8-benzyl-nortropan-3-one perchlorate as the intermediate, as well as the latter salt - Google Patents [patents.google.com]

- 4. 3-AMINO-8-BENZYL-8-AZABICYCLO[3.2.1]OCTANE (3-EXO)- | 76272-36-1 [chemicalbook.com]

Spectroscopic and Structural Elucidation of 8-Benzyl-3a-amino-1aH,5aH-nortropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Benzyl-3a-amino-1aH,5aH-nortropane, a nortropane derivative with significant potential in pharmaceutical research. Due to the limited availability of experimental spectra in public databases, this document presents a combination of predicted data based on computational models and typical spectroscopic characteristics observed in analogous tropane alkaloids and benzylamines. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine

-

Synonyms: 8-Benzyl-3-endo-aminotropane, (3-endo)-8-(phenylmethyl)-8-Azabicyclo[3.2.1]octan-3-amine

-

CAS Number: 76272-35-0

-

Molecular Formula: C₁₄H₂₀N₂

-

Molecular Weight: 216.32 g/mol

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR) - Predicted for CDCl₃ solvent.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 3.55 | s | 2H | Benzyl CH₂ |

| 3.20 - 3.30 | m | 2H | H-1, H-5 (bridgehead protons) |

| 2.80 - 2.90 | m | 1H | H-3 (proton on carbon bearing amino group) |

| 1.90 - 2.10 | m | 4H | H-2, H-4 (equatorial and axial) |

| 1.50 - 1.70 | m | 4H | H-6, H-7 (equatorial and axial) |

| 1.40 (broad s) | br s | 2H | NH₂ |

¹³C NMR (Carbon NMR) - Predicted for CDCl₃ solvent.

| Chemical Shift (δ) ppm | Assignment |

| 138.0 - 139.0 | Quaternary aromatic carbon (C-ipso) |

| 128.0 - 129.0 | Aromatic CH (C-ortho, C-meta) |

| 126.5 - 127.5 | Aromatic CH (C-para) |

| 60.0 - 61.0 | Benzyl CH₂ |

| 59.0 - 60.0 | C-1, C-5 (bridgehead carbons) |

| 50.0 - 51.0 | C-3 (carbon bearing amino group) |

| 35.0 - 36.0 | C-2, C-4 |

| 28.0 - 29.0 | C-6, C-7 |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine), often two bands |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Strong | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (scissoring) |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1100 - 1300 | Medium | C-N stretch |

| 690 - 770 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular ion) |

| 125 | High | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 82 | Medium | Tropane fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of alkaloids and related organic compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.

-

Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

-

3.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet/salt plate, which is then automatically subtracted from the sample spectrum.

-

3.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled to an appropriate ionization source. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, dissolve the compound in a suitable solvent (e.g., dichloromethane or methanol) and inject it into a GC system coupled to the mass spectrometer.

-

Direct Infusion: For ESI-MS, dissolve the sample in a solvent mixture such as acetonitrile/water with a small amount of formic acid to promote protonation and infuse it directly into the ion source.

-

-

Data Acquisition (EI mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

-

Data Acquisition (ESI mode):

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

Potential Pharmacological Profile of 8-Benzyl-3a-amino-1aH,5aH-nortropane: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for 8-Benzyl-3a-amino-1aH,5aH-nortropane is not available in the public domain. This technical guide provides a potential pharmacological profile based on the known activities of structurally similar nortropane and 8-azabicyclo[3.2.1]octane derivatives. The information presented herein is intended to guide future research and is not a definitive characterization of the compound's properties.

Introduction

This compound belongs to the nortropane class of bicyclic amines, a scaffold known to exhibit a wide range of pharmacological activities. Due to the presence of the 8-azabicyclo[3.2.1]octane core and the N-benzyl substituent, it is hypothesized that this compound will primarily interact with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The 3a-amino group may also contribute to its binding affinity and selectivity profile. This document summarizes the potential pharmacological targets, provides detailed experimental protocols for their investigation, and visualizes the relevant signaling pathways and experimental workflows.

Potential Pharmacological Targets and Activity

Based on the structure-activity relationships of related nortropane analogs, this compound is predicted to be an inhibitor of monoamine transporters. The N-benzyl group is a common feature in many potent monoamine transporter ligands. The specific affinity and selectivity for DAT, SERT, and NET would need to be determined experimentally.

Quantitative Data from Structurally Related Compounds

The following table summarizes the binding affinities (Ki, nM) of various nortropane derivatives for the dopamine, serotonin, and norepinephrine transporters. This data provides a comparative context for the potential activity of this compound.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

| 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane | 22 | 6 | 101 | [1] |

| 3α-(3,4-dichlorophenylmethoxy)-3β-(p-tolyl)nortropane | 15 | 3.5 | 50 | [1] |

| 3β-(4'-iodophenyl)-nortropane (β-CIT) | 27 | - | - | [2] |

| N-(3-iodoprop-(2E)-enyl)-3β-(4'-iodophenyl)-nortropane | 30 | - | - | [2] |

Experimental Protocols

To elucidate the pharmacological profile of this compound, the following key experiments are recommended.

Radioligand Binding Assays for Monoamine Transporters

This experiment will determine the binding affinity (Ki) of the test compound for DAT, SERT, and NET.

a. Membrane Preparation:

-

Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells) are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the test compound (this compound).

-

For DAT: [³H]WIN 35,428 is a commonly used radioligand. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

-

For SERT: [³H]Citalopram or [³H]Paroxetine can be used. Non-specific binding is determined using a known SERT inhibitor (e.g., fluoxetine).

-

For NET: [³H]Nisoxetine is a suitable radioligand. Non-specific binding is determined using a known NET inhibitor (e.g., desipramine).

-

The plates are incubated to allow for binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

The filters are washed with ice-cold buffer and radioactivity is measured using a scintillation counter.

c. Data Analysis:

-

The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays: Monoamine Transporter Uptake Inhibition

This experiment will determine the functional potency (IC50) of the test compound to inhibit the uptake of neurotransmitters.

a. Cell Culture:

-

Use cell lines stably expressing the respective human monoamine transporters (hDAT, hSERT, hNET).

b. Uptake Assay:

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and the cells are washed with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cells are pre-incubated with varying concentrations of the test compound.

-

A radiolabeled substrate is then added to initiate the uptake reaction.

-

For DAT: [³H]Dopamine

-

For SERT: [³H]Serotonin (5-HT)

-

For NET: [³H]Norepinephrine

-

-

Uptake is allowed to proceed for a short period at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

c. Data Analysis:

-

The IC50 value for uptake inhibition is determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of monoamine reuptake by transporters in the presynaptic neuron, which is the likely target of this compound.

References

- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 8-Benzyl-3a-amino-1aH,5aH-nortropane for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Benzyl-3a-amino-1aH,5aH-nortropane, identified by CAS Number 76272-35-0, is a nortropane derivative that serves a critical role in pharmaceutical research and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and its primary application as a reference standard in the context of the antiretroviral drug, Maraviroc.

This compound is structurally related to the tropane alkaloids and is a key intermediate and impurity in the synthesis of Maraviroc. Maraviroc is a CCR5 antagonist, a class of antiretroviral drugs that block the entry of HIV into host cells.[1][2] As such, the availability and characterization of this compound are of significant interest to researchers in virology, medicinal chemistry, and pharmaceutical quality control.

Physicochemical Properties

This compound is a solid at room temperature, with the following key physicochemical properties:

| Property | Value | Reference |

| CAS Number | 76272-35-0 | [3] |

| Molecular Formula | C₁₄H₂₀N₂ | [3] |

| Molecular Weight | 216.32 g/mol | [3] |

| Appearance | Light yellow to light brown solid | |

| Boiling Point | 317.1 ± 35.0 °C (Predicted) | |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.23 ± 0.20 (Predicted) | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. It is often listed under its synonyms, such as endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine.

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| AK Scientific | 8-Benzyl-8-azabicyclo[3.2.1]octane-3-endo-amine | >95% | 1g | $523 |

| American Custom Chemicals Corporation | This compound | 95.00% | 1g | $909.56 |

| Matrix Scientific | (1R,5S)-endo-8-Benzyl-8-azabicyclo-[3.2.1]octan-3-amine | >95% | 1g | $1764 |

| ChemScene | endo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine | ≥97% | 250mg | Contact for pricing |

| ChemShuttle | (1R,5S)-endo-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | 95% | 250mg | $198 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Role as a Maraviroc Impurity and Reference Standard

The primary application of this compound in the pharmaceutical industry is as a reference standard for Maraviroc. Maraviroc is a CCR5 receptor antagonist used in the treatment of HIV-1 infection.[4] As with any active pharmaceutical ingredient (API), impurities that may arise during the synthesis, formulation, or storage of Maraviroc must be carefully monitored to ensure the safety and efficacy of the drug product.[5]

This compound is a known impurity of Maraviroc, often referred to as "Maraviroc Impurity 17". Its availability as a certified reference standard is crucial for:

-

Analytical Method Development: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this impurity in batches of Maraviroc.

-

Quality Control (QC): Routine testing of Maraviroc drug substance and drug product to ensure that the levels of this impurity do not exceed regulatory limits.

-

Stability Studies: Assessing the stability of Maraviroc under various conditions by monitoring the formation of this and other degradation products.

The logical workflow for the use of this compound as an analytical standard is depicted below.

Synthesis Protocol

While this compound is a known intermediate in the synthesis of more complex molecules, a detailed, publicly available protocol for its specific synthesis can be difficult to find. However, a general approach can be inferred from the synthesis of related nortropane derivatives. The following is a representative, generalized protocol for the synthesis of an 8-azabicyclo[3.2.1]octan-3-amine derivative.

Reaction Scheme:

A common route to 3-aminotropanes involves the reductive amination of a corresponding tropinone.

Materials:

-

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (N-Benzylnortropinone)

-

Ammonium acetate or another ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol or another suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one in methanol.

-

Formation of Imine: Add an excess of ammonium acetate to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in small portions. The pH of the reaction should be maintained between 6 and 7. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases. Concentrate the solution under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by crystallization of a salt form (e.g., hydrochloride salt).

Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.

Mechanism of Action Context: CCR5 Antagonism

While there is no specific biological activity data available for this compound, its relevance is understood through the mechanism of action of Maraviroc. Maraviroc is a negative allosteric modulator of the CCR5 receptor.[6] The CCR5 receptor is a G protein-coupled receptor (GPCR) that is used by the most common strains of HIV-1 to enter host T-cells.

The signaling pathway and the inhibitory action of Maraviroc are illustrated in the diagram below.

Conclusion

This compound is a commercially available research chemical of significant importance in the pharmaceutical industry. Its primary role as a certified reference standard for the quality control of the antiretroviral drug Maraviroc underscores the need for its availability and thorough characterization. While data on its intrinsic biological activity is lacking, its chemical properties and relationship to a clinically significant therapeutic agent make it a valuable tool for researchers in analytical chemistry, drug metabolism, and quality assurance. This guide provides a foundational understanding of this compound for professionals in the field of drug development.

References

- 1. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maraviroc: mechanism, pharmacology, metabolism and its potential application_Chemicalbook [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. omchemlabs.in [omchemlabs.in]

- 5. veeprho.com [veeprho.com]

- 6. Maraviroc - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis Protocol for 8-Benzyl-3a-amino-1aH,5aH-nortropane: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthesis protocol for 8-Benzyl-3a-amino-1aH,5aH-nortropane, a valuable nortropane derivative for potential applications in drug discovery and medicinal chemistry. The synthesis commences with the well-established Robinson-Schöpf reaction to construct the core bicyclic structure, yielding the key intermediate 8-benzyl-nortropan-3-one. Subsequent stereoselective reductive amination of the ketone functionality affords the target 3α-amino (endo) product. This protocol includes comprehensive experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

Nortropane scaffolds are prevalent in a wide array of biologically active molecules and natural products. The specific functionalization of the nortropane core allows for the fine-tuning of pharmacological properties, making the development of efficient and selective synthetic routes a key focus in medicinal chemistry. This compound is a derivative that combines the steric and electronic influence of a benzyl group at the nitrogen atom with a primary amino group at the C-3 position in the endo configuration. This substitution pattern makes it an interesting building block for the synthesis of novel ligands targeting various receptors and transporters in the central nervous system. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Robinson-Schöpf Synthesis of 8-Benzyl-nortropan-3-one. This classic one-pot reaction efficiently assembles the nortropane skeleton from simple, commercially available precursors.

-

Step 2: Stereoselective Reductive Amination. The ketone intermediate is converted to the target primary amine with the desired 3α-stereochemistry using a reductive amination procedure.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Benzyl-nortropan-3-one

This procedure is based on the Robinson-Schöpf reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g | 0.10 |

| Benzylamine | 107.15 | 10.7 g | 0.10 |

| Acetonedicarboxylic acid | 146.10 | 14.6 g | 0.10 |

| Sodium acetate (anhydrous) | 82.03 | 16.4 g | 0.20 |

| Distilled water | 18.02 | 200 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.10 mol) and distilled water (50 mL).

-

Slowly add concentrated hydrochloric acid (2 mL) and stir the mixture at room temperature for 1 hour to hydrolyze the furan to succinaldehyde.

-

In a separate beaker, dissolve benzylamine (10.7 g, 0.10 mol), acetonedicarboxylic acid (14.6 g, 0.10 mol), and sodium acetate (16.4 g, 0.20 mol) in distilled water (150 mL).

-

Add the solution from step 3 to the reaction flask containing the succinaldehyde solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. A precipitate may form during this time.

-

Extract the reaction mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 8-benzyl-nortropan-3-one as a solid.

Expected Yield: 50-60%

Step 2: Synthesis of this compound

This procedure employs a stereoselective reductive amination.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 8-Benzyl-nortropan-3-one | 215.29 | 10.8 g | 0.05 |

| Ammonium acetate | 77.08 | 38.5 g | 0.50 |

| Sodium triacetoxyborohydride | 211.94 | 15.9 g | 0.075 |

| 1,2-Dichloroethane (DCE) | 98.96 | 250 mL | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 8-benzyl-nortropan-3-one (10.8 g, 0.05 mol), ammonium acetate (38.5 g, 0.50 mol), and 1,2-dichloroethane (250 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (15.9 g, 0.075 mol) portion-wise over 15 minutes. The reaction is exothermic.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to yield this compound.

Expected Yield: 65-75%

Data Presentation

Summary of Synthesis Data:

| Step | Product | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield |

| 1 | 8-Benzyl-nortropan-3-one | 2,5-Dimethoxytetrahydrofuran, Benzylamine, Acetonedicarboxylic acid | Sodium acetate | Water | 24 h | 50-60% |

| 2 | This compound | 8-Benzyl-nortropan-3-one | Ammonium acetate, Sodium triacetoxyborohydride | 1,2-Dichloroethane | 24 h | 65-75% |

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Caption: Logical flow of the two-step synthesis.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable compound for further investigation in various fields of drug discovery and development. The use of the Robinson-Schöpf reaction provides an efficient entry to the nortropane core, and the subsequent stereoselective reductive amination ensures the desired 3α-amino configuration. Careful execution of the experimental steps and purification procedures is crucial for obtaining the target compound in high purity and yield.

Application Notes and Protocols for the Purification of 8-Benzyl-3a-amino-1aH,5aH-nortropane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 8-Benzyl-3a-amino-1aH,5aH-nortropane, a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including recrystallization, column chromatography, and ion-exchange chromatography, complete with experimental protocols and expected outcomes.

Introduction

This compound is a synthetic intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. The presence of impurities, such as starting materials, by-products, and diastereomers, can significantly impact the yield and pharmacological profile of the final compound. This guide details robust purification methods to obtain high-purity this compound.

Purification Techniques

Several standard laboratory techniques can be employed to purify this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification. The primary techniques are:

-

Recrystallization : An effective method for purifying solid compounds.[1]

-

Column Chromatography : A versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2][3]

-

Ion-Exchange Chromatography : Particularly useful for compounds with ionizable groups, such as the amino group in the target molecule.[4][5]

Due to its polar amino group, this compound can present challenges such as streaking during silica gel chromatography.[6] The protocols below are designed to mitigate these issues.

Data Presentation

The following tables summarize typical quantitative data expected from the application of the described purification protocols. These values are representative and may vary based on the initial purity of the crude material and specific experimental conditions.

Table 1: Comparison of Purification Techniques

| Parameter | Recrystallization | Column Chromatography (Silica Gel) | Ion-Exchange Chromatography |

| Purity (Post-Purification) | > 98% | > 99% | > 99.5% |

| Typical Yield | 75-90% | 60-85% | 80-95% |

| Scalability | High | Medium | Medium-High |

| Solvent Consumption | Moderate | High | Moderate |

| Time Requirement | Low-Moderate | High | Moderate |

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the first method of choice for purifying solid organic compounds due to its simplicity and scalability.[1] The key is to select an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Methodology:

-

Solvent Screening : Test the solubility of the crude this compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures with water) to identify a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.

-

Dissolution : In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization : Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation : Collect the crystals by vacuum filtration.

-

Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying : Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

Column chromatography provides a higher degree of purification and is effective for removing closely related impurities.[2][3] For polar amino compounds, the use of a modified mobile phase or a different stationary phase may be necessary to achieve good separation.

Methodology:

-

Stationary Phase : Use silica gel as the stationary phase. To minimize streaking caused by the basic amino group, the silica gel can be pre-treated with a small amount of a volatile base like triethylamine in the eluent, or alumina can be used as an alternative stationary phase.

-

Eluent Selection : A common eluent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may be necessary for optimal separation. A typical starting eluent could be Dichloromethane:Methanol (98:2) with 0.1% triethylamine.

-

Column Packing : Pack a glass column with a slurry of the stationary phase in the initial eluent.

-

Sample Loading : Dissolve the crude material in a minimal amount of the eluent and load it onto the top of the column.

-

Elution : Pass the eluent through the column and collect fractions.

-

Fraction Analysis : Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound. Flash chromatography is a rapid version of this technique.[7]

Protocol 3: Ion-Exchange Chromatography

This technique is highly effective for purifying compounds with acidic or basic functional groups.[4][5] The amino group of this compound can be protonated to bind to a cation-exchange resin.

Methodology:

-

Resin Selection : Choose a strongly acidic cation exchange resin.[5]

-

Resin Preparation : Condition the resin according to the manufacturer's instructions, typically by washing with acid, base, and then water, followed by equilibration with the loading buffer.

-

Sample Preparation : Dissolve the crude compound in a suitable acidic buffer (e.g., 0.1 M acetic acid) to ensure the amino group is protonated.

-

Loading : Load the sample solution onto the ion-exchange column.

-

Washing : Wash the column with the loading buffer to remove neutral and anionic impurities.

-

Elution : Elute the bound compound using a buffer with a higher ionic strength or a different pH. A common method is to use a solution of a volatile base, such as aqueous ammonia, to deprotonate the amino group and release it from the resin.[4]

-

Desalting and Solvent Removal : Remove the elution buffer components (e.g., by extraction or evaporation if a volatile buffer was used) to isolate the pure compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Caption: General purification workflow for this compound.

Caption: Step-by-step protocol for recrystallization.

Caption: Workflow for purification by column chromatography.

References

Application Notes & Protocols for the Characterization of 8-Benzyl-3a-amino-1aH,5aH-nortropane

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive overview of recommended analytical methods and detailed protocols for the structural characterization and purity assessment of 8-Benzyl-3a-amino-1aH,5aH-nortropane. The methodologies described are based on established analytical techniques for nortropane alkaloids and related derivatives, ensuring a robust framework for researchers. The protocols are intended to be adapted and optimized based on the specific laboratory instrumentation and sample characteristics.

Structural Elucidation and Confirmation

The primary identification and structural confirmation of this compound can be achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, 1H and 13C NMR are essential for confirming the presence of the nortropane skeleton, the benzyl group, and the amino substituent, as well as their relative stereochemistry.

-

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate pH adjustment).

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquire a standard ¹H NMR spectrum.

-

To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their respective positions in the molecule.

-

Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with data for similar nortropane structures.[2]

-

The following table summarizes the expected chemical shift ranges for the key structural motifs of this compound. Actual values may vary depending on the solvent and other experimental conditions.

| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzyl Group | ||

| Aromatic Protons | 7.2 - 7.4 | 125 - 140 |

| Benzylic CH₂ | 3.5 - 3.7 | 55 - 65 |

| Nortropane Skeleton | ||

| Bridgehead Protons (C1, C5) | 3.0 - 3.5 | 58 - 65 |

| C2/C4 Protons | 1.5 - 2.2 | 30 - 40 |

| C6/C7 Protons | 1.8 - 2.5 | 25 - 35 |

| C3 Proton (adjacent to amino) | 2.8 - 3.2 | 50 - 60 |

| Amino Group | ||

| NH₂ | 1.5 - 3.0 (broad) | N/A |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Due to the polarity of the amino group, derivatization is often recommended to improve chromatographic performance and thermal stability.[3]

-

Derivatization (TMS Derivatization):

-

Dissolve 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

-

Instrumentation and Data Acquisition:

-

GC Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) or the peak corresponding to the derivatized molecule.

-

Analyze the fragmentation pattern to confirm the presence of key structural fragments (e.g., tropane ring, benzyl group).

-

LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

LC Column: A reversed-phase C18 column is commonly used.[4]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization, is typical.[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for amines.[5]

-

Mass Analyzer: Operate in full scan mode to determine the parent ion and in product ion scan mode (tandem MS) to obtain fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity.[4]

-

-

Data Analysis:

-

Identify the protonated molecule [M+H]⁺ in the full scan spectrum.

-

Analyze the product ion spectrum to identify characteristic fragment ions.

-

| Technique | Expected Ion | m/z (calculated) | Key Fragment Ions (Hypothetical) |

| GC-MS (EI) | [M]⁺ | 230.33 | m/z 91 (benzyl), m/z 82 (tropane fragment) |

| LC-MS (ESI+) | [M+H]⁺ | 231.34 | Fragmentation of the nortropane ring |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of this compound and for quantifying impurities.

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions for linearity assessment.

-

-

Instrumentation and Data Acquisition:

-

LC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[6][7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintain at a constant temperature (e.g., 25°C or 30°C).

-

UV Detection: Monitor at a wavelength where the benzyl group absorbs, typically around 254 nm. A photodiode array (PDA) detector can be used to obtain UV spectra of the peaks for peak purity analysis.

-

-

Data Analysis:

-

Integrate the peak areas of the main compound and any impurities.

-

Calculate the percentage purity based on the relative peak areas.

-

Validate the method for linearity, accuracy, and precision as per regulatory guidelines.

-

| Parameter | HPLC Method 1 (Isocratic) | HPLC Method 2 (Gradient) |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 60:40 Acetonitrile:20mM Ammonium Acetate (pH 5.5) | A: 20mM Ammonium Acetate (pH 5.5), B: Acetonitrile. Gradient: 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Retention Time (Hypothetical) | 5.8 min | 12.3 min |

| Limit of Detection (LOD) | To be determined | To be determined |

| Limit of Quantification (LOQ) | To be determined | To be determined |

Visualized Workflows

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of this compound.

Workflow for Purity Assessment

Caption: General workflow for the purity assessment of a synthesized compound via HPLC-UV.

References

- 1. PMR and 13C-NMR spectroscopy of tropane and N-substituted nortropane spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 8-Benzyl-3α-amino-nortropane as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Benzyl-3α-amino-nortropane, a key intermediate in the development of novel therapeutics. This document details its application in synthesizing tropane-based analogs, particularly those targeting the dopamine transporter (DAT), and provides detailed experimental protocols and workflows.

Introduction: The Nortropane Scaffold in Drug Discovery

The nortropane scaffold is a rigid bicyclic amine that serves as a valuable framework in medicinal chemistry. Its constrained conformation allows for precise positioning of functional groups, leading to high-affinity interactions with various biological targets, particularly neurotransmitter transporters. 8-Benzyl-3α-amino-nortropane is a versatile intermediate, with the benzyl group serving as a stable protecting group for the nitrogen atom, and the primary amine at the 3α-position providing a reactive handle for diverse chemical modifications.

Applications in the Synthesis of Dopamine Transporter (DAT) Ligands

A primary application of 8-Benzyl-3α-amino-nortropane is in the synthesis of potent and selective dopamine reuptake inhibitors. These compounds have therapeutic potential in treating conditions such as ADHD, depression, and substance abuse disorders. The amino group at the 3α position is readily functionalized to introduce various substituents that can modulate the potency and selectivity of the final compound.

The core synthetic strategy involves the acylation or alkylation of the 3α-amino group to introduce diverse side chains. The benzyl protecting group on the nitrogen at the 8-position can be removed under specific conditions to allow for further modification or to yield the final active compound.

Caption: Synthetic workflow for DAT ligands.

The dopamine transporter is a membrane protein that regulates the concentration of dopamine in the synaptic cleft. By inhibiting DAT, the reuptake of dopamine is blocked, leading to an increase in its extracellular concentration and prolonged signaling. This mechanism is central to the therapeutic effects of many stimulants and antidepressants.

Caption: Mechanism of DAT inhibition.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and functionalization of 8-Benzyl-3α-amino-nortropane. Researchers should adapt these methods based on the specific requirements of their target molecules.

This protocol describes the acylation of the 3α-amino group to form an amide linkage.

-

Dissolution: Dissolve 8-Benzyl-3α-amino-nortropane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C with an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-